[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol
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Overview
Description
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is a chiral compound with a unique structure that includes a dioxane ring and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable dioxane precursor with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alcohols, ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
[(2S,6S)-6-Ethyl-tetrahydro-2H-pyran-2-yl]methanol: Similar structure but with an ethyl group instead of a methyl group.
[(2S,6S)-6-Methoxymorpholin-2-yl]methanol: Contains a morpholine ring instead of a dioxane ring.
Uniqueness
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a hydroxymethyl group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a potential therapeutic agent .
Properties
CAS No. |
54321-53-8 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2S,6S)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
VXKDGQGSMQLTFO-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1COC[C@@H](O1)CO |
Canonical SMILES |
CC1COCC(O1)CO |
Origin of Product |
United States |
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